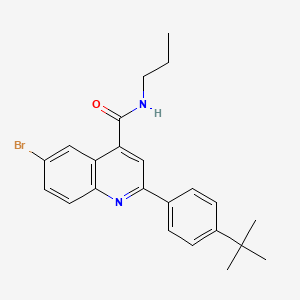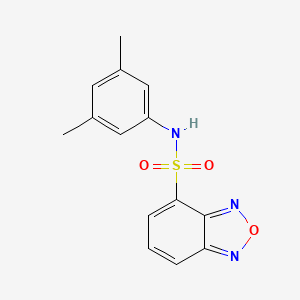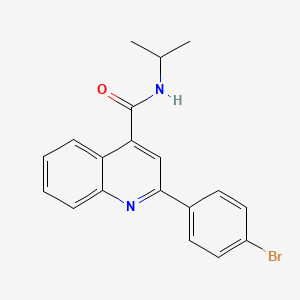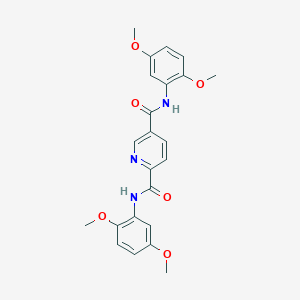
N,N'-bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide: is an organic compound characterized by its unique structure, which includes two 2,5-dimethoxyphenyl groups attached to a pyridine-2,5-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,5-dicarboxylic acid and 2,5-dimethoxyaniline.
Condensation Reaction: Pyridine-2,5-dicarboxylic acid is first converted to its acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with 2,5-dimethoxyaniline in the presence of a base such as triethylamine to form the desired amide bond.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be studied for their catalytic properties and electronic structures.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide are explored for their potential anti-inflammatory, anticancer, and antimicrobial activities. These derivatives are tested in vitro and in vivo to evaluate their efficacy and safety.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to form strong and stable bonds with other molecules.
Mechanism of Action
The mechanism of action of N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2,5-dimethylphenyl)pyridine-2,5-dicarboxamide
- N,N’-bis(2,5-dichlorophenyl)pyridine-2,5-dicarboxamide
- N,N’-bis(2,5-dihydroxyphenyl)pyridine-2,5-dicarboxamide
Uniqueness
N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to its analogs. The methoxy groups also influence the electronic properties of the compound, making it a versatile ligand in coordination chemistry and a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C23H23N3O6 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-N,5-N-bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C23H23N3O6/c1-29-15-6-9-20(31-3)18(11-15)25-22(27)14-5-8-17(24-13-14)23(28)26-19-12-16(30-2)7-10-21(19)32-4/h5-13H,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
JZQHXELAOJQVGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


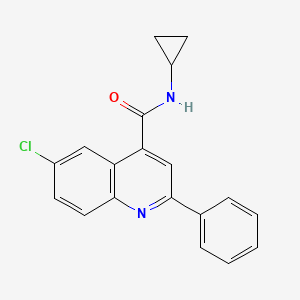
![2-(benzylsulfanyl)-N'-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]propanehydrazide](/img/structure/B11118597.png)
![N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11118599.png)
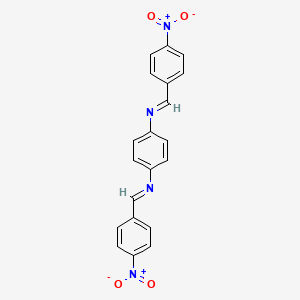
![6-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11118616.png)
![(2Z)-2-[(2E)-1,3-diphenylprop-2-en-1-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B11118620.png)
![7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11118623.png)
![3-[(2,4-dibromophenyl)carbamoyl]propanoic Acid](/img/structure/B11118630.png)
![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11118631.png)
![2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-[4-(propan-2-yl)piperazin-1-yl]ethanone](/img/structure/B11118637.png)
![N-{1-[N-(4-Bromophenyl)-N'-(2-butyl-2-hydroxyhexanoyl)hydrazinecarbonyl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B11118638.png)
